1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one
Description
Properties
CAS No. |
58034-78-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-4-12(17)11-8-16(5-2)14-10(13(11)18)7-6-9(3)15-14/h6-8H,4-5H2,1-3H3 |
InChI Key |
CYDFIAGFVIGXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
-
Ethylamine derivatives : Generated via nucleophilic substitution of chloroethyl compounds with ammonia.
-
Propionyl chloride : Synthesized by treating propionic acid with thionyl chloride (SOCl₂) under anhydrous conditions.
-
Methyl-substituted intermediates : Obtained through Friedel-Crafts alkylation or direct methylation using methyl iodide.
Multi-Step Synthesis Pathways
The compound is typically synthesized through sequential condensation, cyclization, and functionalization steps.
Condensation Reactions
Initial steps involve forming the naphthyridine backbone. A common approach combines ethylamine and methyl-substituted pyridinones under acidic conditions:
Example Protocol :
-
Step 1 : React ethylamine with 2-methyl-3-nitropyridine in dimethylformamide (DMF) at 80°C for 12 hours to form 1-ethyl-7-methyl-1,8-naphthyridin-4-one.
-
Step 2 : Introduce the propanoyl group via nucleophilic acyl substitution using propionyl chloride and triethylamine in dichloromethane (DCM).
Key Data :
Cyclization Strategies
Cyclization is critical for forming the 1,8-naphthyridine ring. Dieckmann cyclization and thermal methods are predominant.
Dieckmann Cyclization
Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate undergoes base-mediated cyclization:
Procedure :
-
Dissolve precursor in ethanol with sodium ethoxide (EtONa).
Optimization :
Thermal Cyclization
Solvent-free conditions at elevated temperatures improve efficiency:
Advantages :
Functionalization and Side-Chain Modification
The propanoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
Nucleophilic Substitution
-
Reagents : Propionyl chloride, triethylamine, DCM.
-
Challenges : Competing hydrolysis requires anhydrous conditions.
Reaction Optimization and Catalysis
Catalyst selection and solvent systems significantly impact yields.
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| PPA (polyphosphoric acid) | Ph₂O | 130 | 67% |
| H₂SO₄ | AcOH | 90 | <10% |
| Eaton’s reagent | TFE | 70 | 52% |
Key Insight : Non-polar solvents (e.g., diphenyl ether) enhance cyclization efficiency by stabilizing transition states.
Solvent-Free Systems
Industrial-Scale Production
Scalable methods prioritize cost-effectiveness and safety.
Continuous Flow Reactors
Waste Management
-
Byproducts : HCl gas neutralized with NaOH scrubbers.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques.
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Modifications and Activity Trends
- Mechanistic Insights: The triazole-thiadiazole substituent in Compound 23 enhances steric bulk and lipophilicity, critical for disrupting bacterial membranes . Oxadiazole rings (e.g., in Compound 6) improve metabolic stability and hydrogen bonding, aiding target engagement . Acetamido groups (1,8-NA) facilitate synergistic interactions with antibiotics by mimicking fluoroquinolone structures .
Anticancer Activity and Cisplatin Sensitization
Structural Analogues and Physicochemical Properties
- Substituent Effects: Propanoyl vs. Sulfonamide: Propanoyl increases lipophilicity for membrane penetration, while sulfonamide (3-TNB) improves solubility and hydrogen bonding . Halogenation: Bromo/chloro substituents (e.g., in 6e/6h) enhance electronic effects, stabilizing ligand-receptor interactions .
Biological Activity
1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
| Property | Value |
|---|---|
| CAS Number | 58034-78-9 |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one |
| InChI Key | CYDFIAGFVIGXQJ-UHFFFAOYSA-N |
The biological activity of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, which may lead to therapeutic effects such as antimicrobial and anticancer properties .
Antimicrobial Properties
Research has indicated that compounds within the naphthyridine family exhibit significant antimicrobial activity. For instance, studies have shown that similar naphthyridinones can inhibit bacterial growth by interfering with essential metabolic pathways. The structure of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one suggests it may possess similar properties, potentially serving as a scaffold for developing new antibiotics .
Anticancer Activity
Several studies have explored the anticancer potential of naphthyridine derivatives. For example, compounds like 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cancer cell proliferation .
Case Studies
- Inhibition of CDK1 : A study focused on the development of selective inhibitors for CDK1 revealed that derivatives similar to 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one showed promising inhibition profiles against CDK1, with IC50 values indicating effective modulation of cell cycle progression in various cancer cell lines .
- Antiviral Activity : Another investigation highlighted the potential of naphthyridine compounds in targeting viral replication mechanisms. The ability of these compounds to inhibit key viral enzymes suggests that 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one could be further evaluated for antiviral applications .
In Vitro Studies
In vitro assays have demonstrated that 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one exhibits a range of biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Antiviral | Inhibition of viral replication |
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate that derivatives exhibit varying degrees of cytotoxicity depending on concentration and exposure time. Further studies are needed to establish safe dosage levels for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step pathways involving alkylation, iodination, and substitution. For instance, alkylation of 1,8-naphthyridinones with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-ethyl derivatives . Subsequent iodination using I₂ and Pb(OAc)₄ introduces reactive sites for functionalization (e.g., propanoyl groups via nucleophilic substitution) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. controlled heating), and catalyst selection (e.g., CuI for cyanolysis) to improve yields .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., ethyl/methyl protons at δ 1.44–4.72 ppm, naphthyridine aromatic protons at δ 7.0–8.75 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) ring motifs) using SHELX programs for refinement .
Q. What are standard protocols for preliminary bioactivity screening?
- Methodology : Use in vitro assays targeting bacterial (e.g., S. aureus MIC via broth dilution) and cancer cell lines (e.g., cisplatin sensitization via MTT assays). Statistical validation (e.g., Student’s t-test with p < 0.05) confirms significance .
Advanced Research Questions
Q. How can synthesis yields be enhanced for derivatives with modified acyl groups?
- Methodology : Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using Pd catalysts and microwave-assisted heating to reduce side products. Monitor intermediates via TLC/HPLC and purify via column chromatography (petroleum ether/EtOAc gradients) .
Q. What challenges arise in crystallographic refinement of naphthyridine derivatives, and how are they addressed?
- Methodology : Challenges include disorder in flexible side chains (e.g., ethyl groups) and weak diffraction. Use SHELXL for anisotropic refinement and SQUEEZE (in PLATON) to model solvent regions. Validate via R-factor convergence (e.g., R₁ < 0.05) .
Q. How can computational docking elucidate the compound’s mechanism of action?
- Methodology : Perform Glide XP docking to predict binding poses in protein targets (e.g., ATR/CHK1 kinases). Score interactions (hydrophobic enclosures, H-bonds) and validate with MD simulations (e.g., Desmond for stability over 100 ns) .
Q. How to reconcile conflicting bioactivity data (e.g., antimicrobial vs. anticancer activity)?
- Methodology : Conduct target-specific assays (e.g., enzyme inhibition for kinases vs. bacterial topoisomerases) and compare SAR trends. Use transcriptomics (RNA-seq) to identify differential gene expression in treated cells .
Q. What strategies improve regioselectivity in multi-step functionalization?
- Methodology : Employ directing groups (e.g., iodine at C3) to control substitution sites. For example, cyanolysis at C3-I with KCN/CuI yields nitriles, enabling further coupling .
Q. How should researchers design statistical frameworks for bioassay reproducibility?
- Methodology : Use ANOVA for multi-group comparisons (e.g., dose-response curves) and apply Bonferroni correction to minimize Type I errors. Report IC₅₀ values with 95% confidence intervals .
Notes
- Structural Complexity : Emphasized methodological rigor for synthetic and analytical challenges.
- Contradictions : Highlighted strategies to resolve bioactivity discrepancies through mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
